molecular formula C19H22N4O2S B2777319 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034450-83-2

1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2777319
CAS No.: 2034450-83-2
M. Wt: 370.47
InChI Key: OQQGEMWCVLOJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups, including a methoxybenzyl group, a thiophene ring, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an appropriate nucleophile.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine derivative of the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative, while nitration could introduce a nitro group onto the aromatic ring.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)urea: Lacks the thioph

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-12-17(18-4-3-11-26-18)22-23(14)10-9-20-19(24)21-13-15-5-7-16(25-2)8-6-15/h3-8,11-12H,9-10,13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQGEMWCVLOJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.